
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is a complex organic compound characterized by its unique structure, which includes a dimethylpropoxy group, a methylsulfanyl group, and an isoindol-1-imine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Dimethylpropoxy Group: This step involves the alkylation of the isoindole core using 2,2-dimethylpropyl bromide in the presence of a strong base like sodium hydride.
Addition of the Methylsulfanyl Group: The final step involves the thiolation of the intermediate product using methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylpropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use as a catalyst or intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylpropoxy and methylsulfanyl groups play crucial roles in binding to these targets, while the isoindol-1-imine core facilitates the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,2-Dimethylpropoxy)-2-methylphenol
- Benzoic acid, 2-(2,2-dimethylpropoxy)-5-(methylsulfonyl)
Uniqueness
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
117052-57-0 |
|---|---|
Fórmula molecular |
C14H18N2OS |
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
5-(2,2-dimethylpropoxy)-3-methylsulfanylisoindol-1-imine |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)8-17-9-5-6-10-11(7-9)13(18-4)16-12(10)15/h5-7,15H,8H2,1-4H3 |
Clave InChI |
MTQIZMNRDBUECY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC1=CC2=C(C=C1)C(=N)N=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


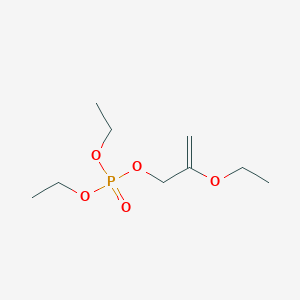
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
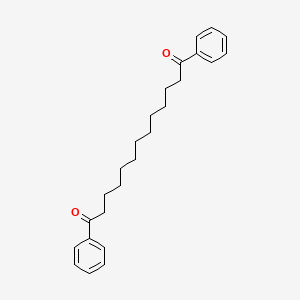
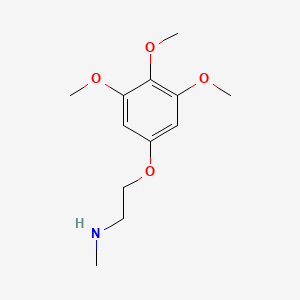
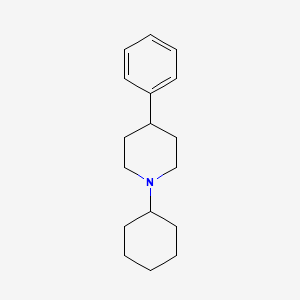

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
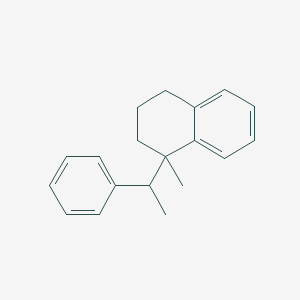
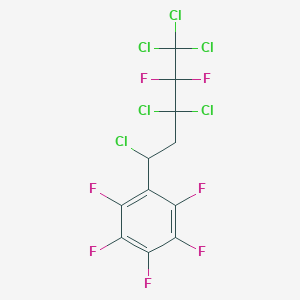

![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)
